Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate
Overview
Description
Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate is an organic compound with the molecular formula C10H21NO4 It is a derivative of glycine, where the amino group is substituted with two 2-hydroxyethyl groups, and the carboxyl group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate typically involves the reaction of glycine derivatives with tert-butyl chloroacetate and diethanolamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield aldehydes or ketones.
Reduction: Reduction of the ester group produces tert-butyl 2-(bis(2-hydroxyethyl)amino)ethanol.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituent introduced.
Scientific Research Applications
Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxyethyl)glycine tert-butyl ester
- Glycine, N,N-bis(2-hydroxyethyl)-, 1,1-dimethylethyl ester
Uniqueness
Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both hydroxyl and ester groups allows for versatile reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
tert-butyl 2-[bis(2-hydroxyethyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)8-11(4-6-12)5-7-13/h12-13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRCFJNCZBTFNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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